2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride
Description
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with:
- Fluorine at position 2 (electron-withdrawing),
- 2-Methoxyethoxy at position 4 (ether chain with electron-donating and steric effects),
- Nitro at position 5 (strong electron-withdrawing group),
- Sulfonyl chloride at position 1 (reactive functional group).
This compound is primarily used as an intermediate in organic synthesis, particularly for synthesizing sulfonamides, sulfonate esters, or other derivatives in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electronic and steric effects of its substituents.
Properties
Molecular Formula |
C9H9ClFNO6S |
|---|---|
Molecular Weight |
313.69 g/mol |
IUPAC Name |
2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClFNO6S/c1-17-2-3-18-8-4-6(11)9(19(10,15)16)5-7(8)12(13)14/h4-5H,2-3H2,1H3 |
InChI Key |
APEHKXGUFPRTFL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the nitration of 2-fluoro-4-(2-methoxyethoxy)benzene to introduce the nitro group. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products depend on the specific oxidizing agent used but may include various oxidized derivatives.
Scientific Research Applications
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways depend on the specific application, such as its use in drug development where it may interact with biological targets like enzymes or receptors .
Comparison with Similar Compounds
Structural and Electronic Differences
The following sulfonyl chloride derivatives (from and ) are structurally analogous, differing in substituents and their effects:
Key Observations:
Solubility and Stability
- Solubility:
- Stability:
- Nitro groups can sensitize compounds to thermal decomposition. The target compound likely requires storage at low temperatures, similar to other nitro-substituted sulfonyl chlorides .
Biological Activity
2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by research findings and case studies.
- Molecular Formula : C₁₃H₁₃ClFNO₄S
- Molecular Weight : 307.76 g/mol
- CAS Number : 1548532-13-3
Biological Activity
The biological activity of this compound has been investigated primarily through its role as a chemical intermediate in the synthesis of various pharmacologically active compounds. Notably, sulfonyl chlorides are known for their ability to react with amines and phenols, leading to the formation of sulfonamides, which exhibit a wide range of biological activities including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds derived from sulfonyl chlorides often display significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains. The results suggest that these derivatives inhibit bacterial growth effectively, making them potential candidates for antibiotic development.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2-Fluoro-4-nitrophenol and chlorosulfonic acid.
- Reaction Conditions : The reaction is carried out under controlled temperatures to optimize yield and purity.
- Purification : The product is purified using recrystallization or chromatography techniques.
Case Study 1: Antibacterial Properties
A study conducted on the antibacterial efficacy of sulfonamide derivatives indicated that compounds synthesized from this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives derived from this compound. In vitro assays indicated a reduction in pro-inflammatory cytokines in human cell lines treated with these derivatives, suggesting their potential use in treating inflammatory diseases.
Research Findings
Recent advances in the synthesis of related compounds have highlighted the versatility of sulfonyl chlorides in medicinal chemistry. For example:
- Inhibition of Cyclooxygenase Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
- Anticancer Activity : Preliminary studies suggest that certain analogs may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
